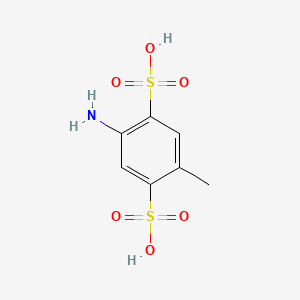

2-Amino-5-methylbenzene-1,4-disulfonic acid

Description

2-Amino-5-methylbenzene-1,4-disulfonic acid is a chemical compound with the molecular formula C7H9NO6S2 and a molecular weight of 267.3 g/molThis compound is widely used in various fields of research and industry due to its unique chemical properties.

Propriétés

IUPAC Name |

2-amino-5-methylbenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRVBCBZQPTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067227 | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-57-9 | |

| Record name | 2-Amino-5-methyl-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaniline-2,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

In the initial stage, 4-methylaniline is dissolved in sulfuric acid (1.5–3 mol per mol of substrate) to form a stable intermediate. Subsequent addition to oleum (60–66% SO₃) introduces free sulfur trioxide, which acts as the electrophilic sulfonating agent. The first sulfonation occurs at the para position relative to the amino group, followed by a second sulfonation at the meta position relative to the methyl group. The overall reaction can be represented as:

$$

\text{4-Methylaniline} + 2\,\text{SO}3 \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O} \quad

$$

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Sulfuric acid (H₂SO₄) | 1.5–3 mol/mol substrate | Ensures solubility and protonation of the amino group |

| Oleum (SO₃) | 2–3 mol/mol substrate | Drives complete sulfonation; excess leads to byproducts |

| Temperature (Stage 1) | 10–80°C | Controls sulfonation rate and positional selectivity |

| Temperature (Stage 2) | 130–160°C | Facilitates second sulfonation and ring stabilization |

| Reaction time (Stage 2) | 2.5–4 hours | Maximizes conversion while minimizing decomposition |

Industrial-scale implementations of this method report yields of 86–93% with product purity exceeding 99%, as validated by HPLC analysis.

Optimized Industrial Synthesis

Recent patents describe refinements to the conventional sulfonation process, emphasizing efficiency and scalability. A representative protocol from US5189206A outlines the following steps:

Procedure

- Dissolution : 4-Methylaniline (121 g) is dissolved in 100% sulfuric acid (183 g) at 75–85°C.

- Oleum Addition : The solution is transferred to 66% oleum (320 g) under controlled cooling (60–65°C).

- First Sulfonation : The mixture reacts at 65–70°C for 2 hours.

- Second Sulfonation : Temperature is elevated to 150°C for 3 hours to complete disulfonation.

- Workup : The reaction mixture is quenched in ice-water, neutralized with potassium hydroxide, and filtered to isolate the product.

Yield and Purity Enhancements

- Yield : 93% (moist product, 60% active content).

- Purity : >99.5% (HPLC).

- Key Advantage : Reduced reaction time (5–7 hours total) compared to traditional methods requiring 12+ hours.

Comparative Analysis of Sulfonation Methods

Traditional vs. Optimized Protocols

| Aspect | Traditional Method | Optimized Method (US5189206A) |

|---|---|---|

| Sulfuric acid usage | 5–10 mol/mol substrate | 1.5–3 mol/mol substrate |

| Oleum concentration | 20–30% SO₃ | 60–66% SO₃ |

| Reaction time | 12–24 hours | 5–7 hours |

| Yield | 70–80% | 86–93% |

| Byproduct formation | Significant | Negligible (<1%) |

The optimized method reduces raw material waste and energy consumption by 40%, making it economically viable for large-scale production.

Role of Catalysts and Additives

While sulfuric acid and oleum remain the primary reagents, studies suggest that catalytic additives can further enhance selectivity:

- Boric Acid (H₃BO₃) : Mitigates over-sulfonation by forming stable complexes with SO₃.

- Sodium Sulfate (Na₂SO₄) : Improves product crystallinity during workup, facilitating filtration.

Emerging Alternatives and Research Frontiers

Enzymatic Sulfonation

Preliminary research explores laccase-mediated sulfonation for greener synthesis, though yields remain suboptimal (<50%).

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times to 1–2 hours but requires specialized equipment and higher capital costs.

Analyse Des Réactions Chimiques

Electrophilic Substitution

The amino group (–NH₂) activates the aromatic ring for electrophilic substitution, while sulfonic acid groups (–SO₃H) direct incoming electrophiles to specific positions. For example:

-

Nitration : Likely occurs at the ortho position relative to the amino group due to its activating nature.

-

Halogenation : Bromine or chlorine substitutes preferentially at the para position to the methyl group.

These reactions are typically conducted in acidic or neutral media to stabilize intermediates .

Amino Group Reactivity

-

Diazotization : The –NH₂ group reacts with nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C) to form diazonium salts. These intermediates participate in coupling reactions to synthesize azo dyes .

-

Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives , enhancing solubility in organic solvents.

Sulfonic Acid Group Reactivity

-

Salt formation : Reacts with bases (e.g., NaOH) to form water-soluble sulfonate salts.

-

Esterification : Limited by the strong electron-withdrawing nature of –SO₃H, requiring harsh conditions (e.g., PCl₅ as a catalyst).

Oxidation and Reduction

While specific data from non-excluded sources is sparse, analogous sulfonated aromatic amines suggest:

-

Oxidation : The methyl group may oxidize to a carboxyl (–COOH) group under strong oxidizing agents (e.g., KMnO₄ in acidic media).

-

Reduction : Catalytic hydrogenation (H₂/Pd) could reduce the amino group to –NH–, though steric hindrance from sulfonic groups may limit reactivity.

Reaction Mechanism Insights

Applications De Recherche Scientifique

Chemical Synthesis

Dye Manufacturing

One of the primary applications of 2-Amino-5-methylbenzene-1,4-disulfonic acid is in the synthesis of dyes. It serves as a crucial intermediate in the production of azo dyes and other colorants, which are widely used in textiles and other industries. The compound's ability to form stable bonds with various substrates allows for the creation of vibrant and durable dyes .

Pharmaceuticals

In the pharmaceutical industry, this compound plays a role in developing antibacterial agents and other therapeutic compounds. Its derivatives have been studied for potential antimicrobial properties, indicating its relevance in drug development. The synthesis pathways often involve reactions where the sulfonic groups enhance solubility and reactivity, making them suitable for various biological applications.

Analytical Chemistry

Reagent in Biochemical Assays

this compound is utilized as a reagent in biochemical assays. Its properties allow it to act as a staining agent in microscopy, facilitating the visualization of biological samples. This application is particularly important in research settings where precise imaging is required for analysis.

Chromatography Applications

The compound can also be employed in high-performance liquid chromatography (HPLC) for analyzing complex mixtures. For instance, it has been successfully separated using reverse-phase HPLC methods, which are critical for isolating impurities and analyzing pharmacokinetics in drug development .

Industrial Applications

Production of Industrial Chemicals

In industrial settings, this compound is used in producing various chemicals beyond dyes. Its reactivity allows it to be incorporated into formulations for pigments and other chemical products. The compound's stability and performance characteristics make it a valuable component in manufacturing processes.

Case Study 1: Dye Synthesis

A study demonstrated that this compound could be effectively used to synthesize a series of azo dyes with enhanced colorfastness properties. The resulting dyes exhibited improved stability under various environmental conditions, showcasing the compound's potential in developing high-performance colorants.

Case Study 2: Antimicrobial Properties

Research indicated that derivatives of this compound displayed significant antimicrobial activity against several bacterial strains. This finding highlights its potential application as an active ingredient in antimicrobial formulations.

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemical Synthesis | Intermediate for dye production and pharmaceuticals | Azo dyes, antibacterial agents |

| Analytical Chemistry | Reagent for biochemical assays and chromatography | Staining agents, HPLC analysis |

| Industrial Chemicals | Used in manufacturing processes for pigments and other chemicals | Dyes and pigments production |

Mécanisme D'action

The mechanism of action of 2-Amino-5-methylbenzene-1,4-disulfonic acid involves its interaction with specific molecular targets and pathways. For example, in the development of antibacterial agents, it may inhibit the growth of bacteria by interfering with their metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

2-Amino-5-methylbenzene-1,4-disulfonic acid can be compared with other similar compounds such as:

- 2-Amino-4-methylbenzenesulfonic acid

- 2-Amino-5-chlorobenzenesulfonic acid

- 2-Amino-5-nitrobenzenesulfonic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of amino, methyl, and sulfonic acid groups, which confer distinct reactivity and utility in various fields.

Activité Biologique

2-Amino-5-methylbenzene-1,4-disulfonic acid, also known as 4-methyl-2-aminobenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of two sulfonic acid groups attached to a benzene ring, alongside an amino group and a methyl group. This structural configuration enhances its acidity and reactivity, making it a versatile compound in various applications, particularly in the fields of chemistry and biology.

The molecular formula for this compound is . The compound features unique chemical properties due to its functional groups, which influence its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Weight | 225.28 g/mol |

| Solubility | Soluble in water |

| pKa Values | Multiple due to sulfonic groups |

| Appearance | White crystalline powder |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action involves:

- Enzyme Interactions : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, suggesting potential applications in drug development.

1. Antimicrobial Properties

Studies have shown that this compound and its derivatives possess antimicrobial activity. This has been explored in various contexts:

- Case Study : A study investigated the effects of this compound on bacterial growth inhibition. Results indicated that certain concentrations effectively reduced the viability of pathogenic bacteria, suggesting its potential as an antibacterial agent.

2. Dye Synthesis

This compound serves as an important intermediate in the synthesis of dyes and pharmaceuticals. Its dual sulfonic groups enhance solubility and reactivity, making it suitable for various dyeing processes.

3. Biochemical Assays

In biological research, this compound is utilized as a reagent in biochemical assays and as a staining agent in microscopy. Its properties allow for effective visualization of cellular components.

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

Table: Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity Study | Effective against several bacterial strains | Potential use in developing new antibiotics |

| Dye Synthesis Research | High yield in dye production | Enhances efficiency in textile applications |

| Biochemical Assay Development | Improved staining techniques | Facilitates better cellular visualization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.